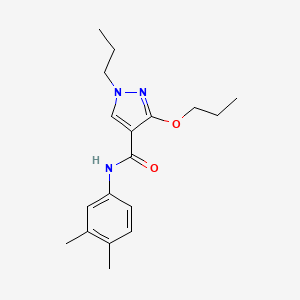![molecular formula C18H20FN7O B6491209 N4-(4-fluorophenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine CAS No. 946343-89-1](/img/structure/B6491209.png)
N4-(4-fluorophenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N4-(4-fluorophenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine” is a complex organic molecule. It contains a pteridine ring, which is a bicyclic ring system made up of pyrimidine and pyrazine rings. This structure is found in many biological molecules, including folic acid and some forms of vitamin B .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the pteridine ring, along with the attached fluorophenyl, morpholinyl, and ethylamine groups. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar amine groups and the nonpolar fluorophenyl group could influence its solubility, melting point, and other properties .Applications De Recherche Scientifique
FMPED has been studied extensively for its ability to bind to a wide range of proteins and enzymes. It has been used to study protein-protein interactions, identify novel drug targets, and to study the effects of drugs on protein-protein interactions. FMPED has also been used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on the structure and function of proteins and enzymes. FMPED has also been used in the study of the effects of drugs on the activity of enzymes and proteins in the body.
Mécanisme D'action
FMPED binds to proteins and enzymes by forming a covalent bond with the enzyme or protein. This covalent bond is formed through the formation of a disulfide bridge between the FMPED molecule and the protein or enzyme. This bond is then stabilized by hydrogen bonds and hydrophobic interactions. This binding of FMPED to a protein or enzyme can affect the activity of the protein or enzyme, which can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
FMPED has been studied for its potential use as an anti-inflammatory agent and as a therapeutic agent for various diseases. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. In addition, FMPED has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. FMPED has also been shown to reduce the production of reactive oxygen species, which can lead to oxidative damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
FMPED has several advantages for lab experiments. It is a small molecule that is structurally similar to a number of other pteridines, making it easy to synthesize and study. In addition, FMPED can be used to study protein-protein interactions and to identify novel drug targets. Furthermore, FMPED has been studied extensively for its potential use as an anti-inflammatory agent and as a therapeutic agent for various diseases.
However, FMPED also has some limitations for lab experiments. It is a small molecule, making it difficult to study its biochemical and physiological effects in detail. In addition, FMPED is not a particularly potent compound, and its efficacy in treating diseases is still being investigated. Finally, FMPED is not a particularly stable compound and can degrade over time.
Orientations Futures
In the future, FMPED could be used to develop novel drugs for the treatment of inflammatory diseases. It could also be used to develop drugs for the treatment of cancer and other diseases. Furthermore, FMPED could be used to study the effects of drugs on protein-protein interactions and to develop novel drug targets. Additionally, FMPED could be used to study the biochemical and physiological effects of drugs in detail. Finally, FMPED could be used to develop new methods of drug delivery and to study the effects of drugs on the body.
Méthodes De Synthèse
FMPED can be synthesized in several ways. One method involves the condensation of 4-fluorophenylacetonitrile and 2-(morpholin-4-yl)ethanol in the presence of a base such as sodium hydroxide. This reaction yields the desired product and can be performed in a laboratory setting. Another method involves the use of a palladium-catalyzed reaction between 4-fluorophenylacetonitrile and 2-(morpholin-4-yl)ethanol in the presence of a base such as sodium hydroxide. This reaction yields the desired product in good yields and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O/c19-13-1-3-14(4-2-13)23-17-15-16(21-6-5-20-15)24-18(25-17)22-7-8-26-9-11-27-12-10-26/h1-6H,7-12H2,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHNPONPHLAIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(4-fluorophenyl)-6-oxo-4-{[(pyridin-4-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6491131.png)
![N-cyclopentyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6491134.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6491139.png)
![N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B6491141.png)
![1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6491148.png)



![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6491193.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B6491200.png)
![N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B6491207.png)

![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6491231.png)
![2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B6491242.png)